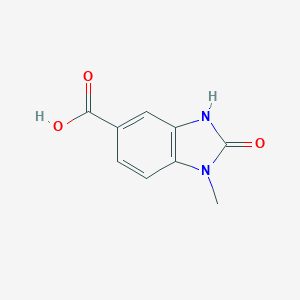

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

説明

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with multiple targets makes it a versatile molecule in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic activity or reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its importance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its activity, depending on the cellular context .

生物活性

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (commonly referred to as BnZ) is a heterocyclic compound with significant biological activity that has garnered attention in pharmaceutical research. Its unique structure, characterized by a benzodiazole ring, contributes to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

- Chemical Formula : C₉H₈N₂O₃

- Molecular Weight : 192.17 g/mol

- Melting Point : >350 °C

- CAS Number : 19950-97-1

- IUPAC Name : 1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid

Anti-Cancer Activity

Recent studies have highlighted the potential of BnZ derivatives in cancer treatment. For instance:

- A derivative of BnZ demonstrated an IC50 value of 25.72 ± 3.95 μM , indicating effective cytotoxicity against MCF cell lines and significant tumor growth suppression in animal models .

- Another study reported that a modified BnZ compound exhibited an IC50 of 45.2 ± 13.0 μM against U87 glioblastoma cell lines, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of BnZ have also been explored:

- A derivative showed inhibitory activity against various bacterial strains. For example, it had a minimum inhibitory concentration (MIC) of 40 μg/mL against Staphylococcus aureus and 200 μg/mL against Escherichia coli .

The biological effects of BnZ are attributed to its ability to interact with specific cellular targets:

- Studies suggest that BnZ derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as PI3K and AKT signaling pathways .

Case Studies

| Study | Compound Tested | Target Cell Line | IC50 Value |

|---|---|---|---|

| Morais et al. (2023) | BnZ Derivative 1 | MCF Cells | 25.72 ± 3.95 μM |

| Elancheran et al. (2023) | Modified BnZ | U87 Glioblastoma | 45.2 ± 13.0 μM |

| Savaliya et al. (2023) | BnZ Derivative | S. aureus | MIC 40 μg/mL |

Safety and Toxicology

While the therapeutic potential of BnZ is promising, safety assessments are critical:

科学的研究の応用

Medicinal Chemistry

MBOB has been explored for its potential as a therapeutic agent. Its structure allows for modifications that can enhance biological activity:

- Antimicrobial Activity : Studies have shown that derivatives of MBOB exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. This suggests that MBOB could be a scaffold for developing new anticancer drugs .

Material Science

MBOB's unique chemical properties make it suitable for use in material science:

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material strength and stability .

- Nanomaterials : MBOB derivatives have been used in the synthesis of nanomaterials, which have applications in electronics and photonics due to their unique optical properties .

Analytical Chemistry

MBOB is also utilized in analytical chemistry:

- Chromatography : It serves as a standard or reference compound in chromatographic techniques for the analysis of complex mixtures. Its stability and well-defined structure facilitate accurate quantification and identification .

- Spectroscopy : The compound's distinct spectral characteristics make it useful in various spectroscopic methods, aiding in the identification of other compounds through comparative analysis .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined several MBOB derivatives for their antimicrobial activity against Staphylococcus aureus. The results indicated that certain modifications to the MBOB structure significantly enhanced antibacterial potency compared to the parent compound.

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory explored the use of MBOB as a building block for high-performance polymers. The resulting materials exhibited superior thermal stability and mechanical strength, suggesting potential applications in aerospace and automotive industries.

特性

IUPAC Name |

1-methyl-2-oxo-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-7-3-2-5(8(12)13)4-6(7)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLLJAFDWSUDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560140 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19950-97-1 | |

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。